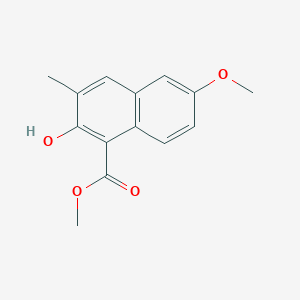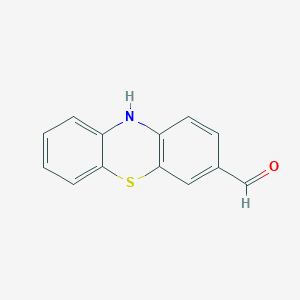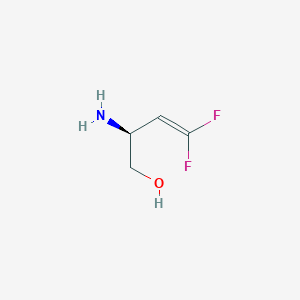
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by its unique structure, which includes acetyl and methyl groups attached to a diphenyl-substituted pyrrole ring. The compound’s distinct structure makes it a subject of interest in various scientific research fields.
準備方法
The synthesis of 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of acetyl and methyl groups can be achieved through electrophilic substitution reactions. For instance, acetylation can be performed using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Phenylation: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis systems.
化学反応の分析
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed depend on the specific reagents and conditions used in these reactions.
科学的研究の応用
1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism by which 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar compounds to 1-(4-acetyl-1-methyl-2,5-diphenyl-1H-pyrrol-3-yl)ethanone include other substituted pyrroles and indoles. For example:
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Another pyrrole derivative with distinct properties.
Indole derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C21H19NO2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
1-(4-acetyl-1-methyl-2,5-diphenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C21H19NO2/c1-14(23)18-19(15(2)24)21(17-12-8-5-9-13-17)22(3)20(18)16-10-6-4-7-11-16/h4-13H,1-3H3 |
InChIキー |
USKWUTPVAPQPME-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N(C(=C1C(=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3,4-Dimethylbenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364647.png)
![2-{4-bromo-2-[(pentylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B13364649.png)
![Isopropyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364660.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B13364669.png)

![(3S,4R)-4-[(3-ethoxypropyl)amino]oxolan-3-ol](/img/structure/B13364683.png)
![4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
![4-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-3-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13364705.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)

![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
